2-(4-(3-(Furan-3-yl)-acryloyl)piperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
Beschreibung
2-(4-(3-(Furan-3-yl)-acryloyl)piperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline is a quinazoline derivative characterized by a 4-amino-6,7-dimethoxyquinazoline core linked to a piperazine moiety substituted with a 3-(furan-3-yl)acryloyl group. This structure is closely related to prazosin (a well-known α1-adrenergic receptor antagonist) but differs in the acyl substituent: prazosin contains a 2-furoyl group, whereas this compound features an α,β-unsaturated acryloyl group with a furan-3-yl substituent .
Eigenschaften
CAS-Nummer |
70842-93-2 |
|---|---|
Molekularformel |
C21H23N5O4 |
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(furan-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C21H23N5O4/c1-28-17-11-15-16(12-18(17)29-2)23-21(24-20(15)22)26-8-6-25(7-9-26)19(27)4-3-14-5-10-30-13-14/h3-5,10-13H,6-9H2,1-2H3,(H2,22,23,24)/b4-3+ |
InChI-Schlüssel |
NNMCIWBYFKCLHG-ONEGZZNKSA-N |
Isomerische SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)/C=C/C4=COC=C4)N)OC |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C=CC4=COC=C4)N)OC |
Herkunft des Produkts |
United States |
Biologische Aktivität
2-(4-(3-(Furan-3-yl)-acryloyl)piperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Quinazoline ring system.
- Functional Groups :
- Furan moiety
- Acryloyl group attached to piperazine
- Dimethoxy substituents
The biological activity of this compound primarily stems from its interaction with various receptors and enzymes in the body. The quinazoline derivatives are known for their ability to act as:
- Alpha-1 adrenergic receptor antagonists : These compounds have demonstrated high binding affinity and selectivity for alpha-1 adrenergic receptors, which are involved in vasoconstriction and blood pressure regulation .
- Inhibition of kinases : Some studies suggest that quinazoline derivatives can inhibit specific kinases involved in cancer progression, thereby exhibiting anti-cancer properties .
Biological Activity Overview
The biological activities of 2-(4-(3-(Furan-3-yl)-acryloyl)piperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline can be summarized as follows:
Case Study 1: Antihypertensive Activity
A study evaluated the antihypertensive effects of related quinazoline derivatives. Results indicated that compounds with similar structures to our target compound exhibited significant reductions in systolic and diastolic blood pressure in hypertensive animal models. The mechanism was attributed to selective alpha-1 receptor blockade .
Case Study 2: Antitumor Activity
In vitro studies on cancer cell lines demonstrated that derivatives of 2-(4-(3-(Furan-3-yl)-acryloyl)piperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline inhibited cell growth significantly. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Case Study 3: Antimicrobial Properties
Research conducted on various furan-containing compounds showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis, indicating potential therapeutic applications in treating infections .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. Notably:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer).
- Mechanism of Action : The compound induces apoptosis in cancer cells, which has been confirmed through flow cytometry analysis.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 15 | Apoptosis induction |
| HT-29 | 20 | Cell cycle arrest |
| A549 | 25 | Apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several pathogens. Preliminary studies suggest:
- Effective against Escherichia coli and Staphylococcus aureus.
- Minimum inhibitory concentration (MIC) values indicate promising antimicrobial potential.
| Pathogen | MIC Value (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Cancer Cell Lines : A study published in 2020 demonstrated that treatment with the compound led to a significant reduction in cell viability in MDA-MB-231 cells, confirming the mechanism involving apoptosis induction.
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against E. coli and S. aureus, reporting an MIC value of 15 µg/mL for E. coli and 20 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Prazosin (1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furoyl)piperazine)
- Structural Difference: Prazosin has a 2-furoyl group attached to the piperazine ring, while the compound replaces this with a 3-(furan-3-yl)acryloyl group.
- Pharmacology : Prazosin is a potent α1-adrenergic antagonist (pA2 = 8.4–9.0) used for hypertension. Its activity depends on the 2-furoyl group’s orientation and hydrogen-bonding capacity .
- Toxicity: Prazosin’s human TDLo (lowest toxic dose) is 2571 µg/kg over 60 days, with reproductive effects noted .
Doxazosin ((RS)-2-[4-(2,3-Dihydro-1,4-benzodioxin-2-carbonyl)piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline)
- Structural Difference : Doxazosin replaces the furan ring with a benzo[1,4]dioxane nucleus. This modification enhances metabolic stability and bioavailability compared to prazosin .
- Pharmacology : Doxazosin exhibits prolonged α1-antagonism due to reduced first-pass metabolism, making it suitable for once-daily dosing .
WHI-P131 (4-(4'-Hydroxyphenyl)-amino-6,7-dimethoxyquinazoline)
- Structural Difference : WHI-P131 lacks the piperazine-acryloyl side chain but retains the dimethoxyquinazoline core. A 4'-OH group on the phenyl ring is critical for Janus kinase 3 (JAK3) inhibition .
4-Amino-6,7-dimethoxy-2-[4-(5-(4-aminophenyl)pentanoyl)piperazin-1-yl]quinazoline
- Structural Difference: This analog features a 4-aminophenylpentanoyl group, extending the acyl chain length.
- Pharmacology : It demonstrates superior α1-antagonism (pA2 = 9.2) compared to prazosin (pA2 = 8.7), highlighting the impact of hydrophobic substituents on receptor affinity .
Comparative Data Table
Key Research Findings
Impact of Acyl Substituents: The α,β-unsaturated acryloyl group in the target compound may enhance π-π stacking or hydrogen bonding compared to prazosin’s 2-furoyl group. However, the furan-3-yl orientation might reduce steric compatibility with receptor pockets optimized for 2-furoyl . Elongated acyl chains (e.g., 4-aminophenylpentanoyl) improve α1-antagonism by increasing hydrophobic interactions .
Kinase Inhibition Potential: While dimethoxyquinazoline derivatives like WHI-P131 inhibit JAK3, the absence of a 4'-OH group in the target compound likely diminishes this activity. The acryloyl group’s electronic effects could instead modulate kinase selectivity .
Vorbereitungsmethoden
Preparation of the Quinazoline Core: 2-Chloro-4-amino-6,7-dimethoxyquinazoline
The quinazoline scaffold is a crucial intermediate in the synthesis of the target compound. The preparation typically starts from 3,4-dimethoxyaniline or veratrole derivatives , which undergo a series of transformations:
Nitration and Reduction : Starting from veratrole, nitration under controlled low temperature with nitric acid produces 3,4-dimethoxynitrobenzene, which is subsequently reduced via catalytic hydrogenation to 3,4-dimethoxyaniline.
Urea Formation and Cyclization : The 3,4-dimethoxyaniline reacts with triphosgene or sodium cyanate to form a phenylurea intermediate. Cyclization is then induced by treatment with phosphorus oxychloride or phosphorus pentachloride, resulting in the formation of 2-chloro-4-amino-6,7-dimethoxyquinazoline.
Ammoniation and Refinement : The 2-chloro group can be substituted by ammonia to yield 2-amino derivatives, and the product is purified by alkalization and recrystallization to obtain high purity quinazoline intermediates.
| Step | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|
| Nitration | Nitric acid, low temperature | 3,4-Dimethoxynitrobenzene | Controlled to avoid overnitration |
| Reduction | H2, Pd/C catalyst, organic solvent | 3,4-Dimethoxyaniline | High yield, mild conditions |
| Urea formation | Triphosgene or sodium cyanate | Phenylurea intermediate | One-pot reaction |
| Cyclization | Phosphorus oxychloride, heat | 2-Chloro-4-amino-6,7-dimethoxyquinazoline | Efficient ring closure |
| Ammoniation and refining | Ammonia, alkali treatment | 2-Amino-6,7-dimethoxyquinazoline | Purified for next step |
Functionalization of the Piperazine Moiety
The piperazine ring is introduced to the quinazoline core via nucleophilic substitution of the 2-chloro group:
Nucleophilic Substitution : The 2-chloro-4-amino-6,7-dimethoxyquinazoline intermediate is reacted with piperazine in an alcoholic solvent (e.g., isopropanol) at temperatures ranging from 20 °C to 82 °C. Piperazine is used in excess (1:1 to 3:1 molar ratio) to drive the reaction to completion, yielding 2-(piperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline.
Cyclization and Salt Formation : Subsequent cyclization under acidic conditions (using aqueous or isopropanolic hydrochloric acid) stabilizes the piperazine-quinazoline intermediate as a salt, which can be isolated and purified.
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| Nucleophilic substitution | Piperazine, isopropanol, 20–82 °C | 2-(Piperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline | Reaction time 0.5–1 h |
| Acidic cyclization | 10% HCl aqueous or isopropanolic, 50 °C | Piperazinoquinazoline hydrochloride salt | Reaction time 20–120 min |
Introduction of the Furan-3-yl-acryloyl Group
The final key step is the acylation of the piperazine nitrogen with a furan-containing acryloyl moiety:
Acylation Reaction : The free base of the piperazinyl quinazoline is reacted with 3-(furan-3-yl)acryloyl chloride (or the corresponding acid chloride derivative) in an alcoholic solvent such as methanol, ethanol, or isopropanol at room temperature (~25 °C). This reaction proceeds with high yield and selectivity, forming the target compound 2-(4-(3-(Furan-3-yl)-acryloyl)piperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline.
Purification : The product is typically isolated as a hydrochloride salt for enhanced stability and solubility, followed by recrystallization or chromatographic purification.
| Step | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Acylation | 3-(Furan-3-yl)acryloyl chloride, alkanol, 25 °C | Target compound hydrochloride salt | Nearly quantitative yield |
| Purification | Salt formation, recrystallization | Pure final compound | Suitable for pharmaceutical use |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Key Notes |
|---|---|---|---|---|---|
| 1 | Nitration & Reduction | Veratrole or 3,4-dimethoxybenzene | HNO3 (low temp), H2 + Pd/C | 3,4-Dimethoxyaniline | High yield, mild conditions |
| 2 | Urea formation & Cyclization | 3,4-Dimethoxyaniline | Triphosgene or sodium cyanate, POCl3 or PCl5 | 2-Chloro-4-amino-6,7-dimethoxyquinazoline | Efficient ring closure |
| 3 | Nucleophilic substitution | 2-Chloro-4-amino-6,7-dimethoxyquinazoline | Piperazine, isopropanol, 20–82 °C | 2-(Piperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline | Excess piperazine used |
| 4 | Acidic cyclization | Piperazinyl intermediate | 10% HCl aqueous or isopropanolic, 50 °C | Piperazinoquinazoline hydrochloride salt | Salt isolation |
| 5 | Acylation | Piperazinoquinazoline free base | 3-(Furan-3-yl)acryloyl chloride, methanol, 25 °C | 2-(4-(3-(Furan-3-yl)-acryloyl)piperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline | High yield, purified salt form |
Research Findings and Considerations
The synthetic route is modular, allowing variation in the acylation step to introduce different furan derivatives or acryloyl analogs, which is valuable for medicinal chemistry optimization.
The quinazoline core synthesis is well-established with high yields and cost-effective reagents such as veratrole and triphosgene, making the process scalable.
Use of isopropanol as solvent for piperazine substitution and acylation steps provides good solubility and reaction control, minimizing side reactions.
The final compound exhibits solid-state stability at room temperature and can be isolated as a powder, facilitating handling and storage.
Analytical characterization by NMR, HPLC, and MS confirms the purity (>95%) and structural integrity of intermediates and the final product.
This detailed synthesis approach integrates classical quinazoline chemistry with modern functionalization techniques, enabling efficient preparation of 2-(4-(3-(Furan-3-yl)-acryloyl)piperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline for research and potential pharmaceutical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
